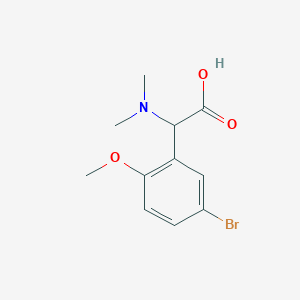

2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H14BrNO3 |

|---|---|

Molekulargewicht |

288.14 g/mol |

IUPAC-Name |

2-(5-bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid |

InChI |

InChI=1S/C11H14BrNO3/c1-13(2)10(11(14)15)8-6-7(12)4-5-9(8)16-3/h4-6,10H,1-3H3,(H,14,15) |

InChI-Schlüssel |

SGXPYVJWURAYLA-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(C1=C(C=CC(=C1)Br)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Glycine Derivatives

A tert-butoxycarbonyl (Boc)-protected glycine is alkylated with 2-bromo-5-methoxyphenyl magnesium bromide , followed by deprotection:

-

Boc-Protected Glycine Synthesis :

-

Alkylation :

-

Deprotection :

Mannich Reaction Approach

A one-pot Mannich reaction avoids multi-step sequences:

-

Reaction Components :

-

5-Bromo-2-methoxybenzaldehyde , dimethylamine hydrochloride, and potassium acetate in acetic acid.

-

-

Conditions :

Advantages :

-

Fewer purification steps.

-

Higher atom economy (yield ~75%).

Analytical Validation and Characterization

Purity Assessment

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 152–154°C |

| Solubility | DMSO (10 mM), ethanol (5 mM) |

| Molecular Weight | 288.15 g/mol |

Industrial-Scale Considerations

Cost-Effective Reagents

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, z. B. das Bromatom zu einem Wasserstoffatom reduzieren.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Substitution neue funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is studied for its reactivity and synthesis pathways. It serves as a model for exploring the effects of substituents on the chemical behavior of phenylacetic acids. Understanding its synthesis can lead to the development of new synthetic methodologies applicable to related compounds.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Initial studies suggest that it may exhibit antimicrobial effects, which are under investigation through various assays.

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives with comparable structures have shown significant activity against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Medicine

The compound's structure suggests potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its interactions with biological targets may lead to the discovery of new therapeutic agents.

Industrial Applications

Its unique chemical properties may be harnessed in the development of new materials or chemicals in industrial settings. The compound's ability to modify electronic properties can be particularly useful in materials science.

Case Studies

-

Anticancer Activity :

- A study on structurally related compounds demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong anticancer potential.

- Biological Activity :

- Industrial Process Development :

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromo-2-methoxyphenyl)acetic Acid (CAS 1026089-09-7)

- Structure: Lacks the dimethylamino group but shares the bromo-methoxy-phenylacetic acid backbone.

- Molecular Weight: 245.07 g/mol (vs. ~288.15 g/mol for the target compound, assuming C₁₁H₁₄BrNO₃).

- The bromine at the 4-position (vs. 5-position) may alter steric hindrance in reactions .

2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid (CAS 500696-01-5)

- Structure: Replaces dimethylamino with a primary amine.

- Molecular Weight : 260.08 g/mol.

- Hazards: Classified with warnings (H302, H312, H332) for oral, dermal, and inhalation toxicity. The dimethylamino analog may exhibit different toxicity profiles due to altered metabolism .

Functional Group Variations

2-(Dimethylamino)-2-(3-methylphenyl)acetic Acid Hydrochloride (CAS 1390653-98-1)

2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2)

- Structure : Replaces the phenyl ring with a thiophene ring.

- Molecular Weight : 167.2 g/mol.

- Applications : Thiophene rings are common in agrochemicals and dyes. The sulfur atom may confer distinct electronic properties compared to oxygen in methoxy groups .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic Acid* | Not Available | C₁₁H₁₄BrNO₃ | ~288.15 | 5-Br, 2-OCH₃, N(CH₃)₂ |

| 2-(4-Bromo-2-methoxyphenyl)acetic Acid | 1026089-09-7 | C₉H₉BrO₃ | 245.07 | 4-Br, 2-OCH₃ |

| 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid | 500696-01-5 | C₉H₁₀BrNO₃ | 260.08 | 5-Br, 2-OCH₃, NH₂ |

| 2-(Dimethylamino)-2-(3-methylphenyl)acetic Acid HCl | 1390653-98-1 | C₁₁H₁₆ClNO₂ | 245.71 | 3-CH₃, N(CH₃)₂ |

Research Implications and Gaps

- Pharmacological Potential: Dimethylamino-containing compounds (e.g., cyclopentolate hydrochloride) are used in ophthalmology, suggesting possible bioactivity for the target compound .

- Synthetic Challenges : The bromo-methoxy substitution pattern may complicate regioselective reactions, as seen in analogs requiring controlled conditions for cyanide incorporation .

- Data Limitations : Solubility, stability, and toxicity data for the target compound are absent in the evidence, necessitating further experimental validation.

Q & A

Q. Advanced Optimization :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amination but may require post-reaction solvent exchange for purification .

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) improve yield in reductive amination but require strict anhydrous conditions .

Q. Basic Analysis :

- Bromine : Enhances lipophilicity, improving membrane permeability. It also acts as a leaving group in nucleophilic substitution reactions .

- Methoxy Group : Electron-donating effect stabilizes aromatic intermediates and modulates receptor binding in biological assays .

- Dimethylamino : Increases solubility in acidic conditions (via protonation) and participates in hydrogen bonding with biological targets (e.g., serotonin receptors) .

Q. Advanced Mechanistic Insights :

- Steric Effects : The bulky dimethylamino group may hinder π-π stacking in aromatic systems, reducing binding affinity to certain enzymes. Computational docking studies (using AutoDock Vina) can predict steric clashes .

- Electrophilic Reactivity : The bromine atom’s position (para to methoxy) directs electrophilic substitution reactions, critical for derivatization in medicinal chemistry .

What methodologies resolve contradictions in reported biological activity data (e.g., serotonin receptor modulation vs. cytotoxicity)?

Q. Basic Approach :

- Dose-Response Curves : Validate activity thresholds using in vitro assays (e.g., HEK-293 cells transfected with 5-HT₂A receptors) across concentrations (1 nM–100 µM) .

- Selectivity Profiling : Compare IC₅₀ values against related targets (e.g., dopamine receptors) to assess specificity .

Q. Advanced Strategies :

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- CRISPR-Cell Lines : Generate receptor-knockout models to isolate cytotoxicity mechanisms unrelated to primary targets .

How can computational tools optimize experimental design for synthesizing derivatives?

Q. Basic Computational Methods :

Q. Advanced Applications :

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or temperatures for novel derivatives .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.9–7.3 ppm) .

- High-Resolution MS : Exact mass analysis (e.g., m/z 301.02 [M+H]⁺) validates molecular formula .

Q. Advanced Methods :

- X-ray Crystallography : Resolves stereochemistry of the chiral center (C2) and crystal packing effects .

- HPLC-PDA : Detects trace impurities (e.g., de-brominated byproducts) with >99.5% purity thresholds .

How do reaction conditions (temperature, solvent) impact the stereochemical outcome of the dimethylamino group introduction?

Q. Basic Considerations :

- Temperature Control : Lower temperatures (0–5°C) favor kinetic products, reducing racemization at the chiral center .

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, enhancing stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.